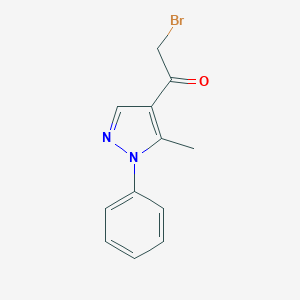

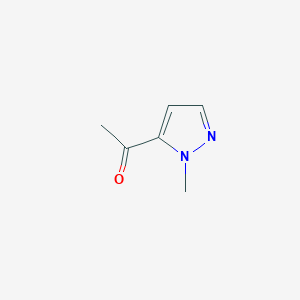

1-(1-甲基-1H-吡唑-5-基)乙酮

描述

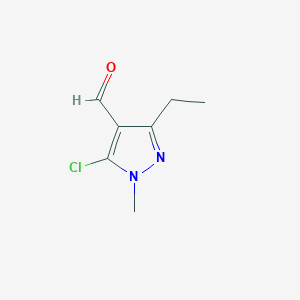

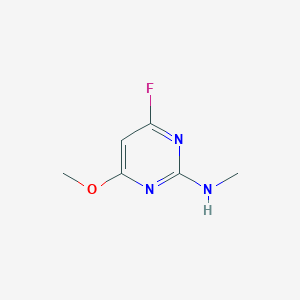

“1-(1-methyl-1H-pyrazol-5-yl)ethanone” is a chemical compound with the molecular formula C6H8N2O . It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-(1-methyl-1H-pyrazol-5-yl)ethanone”, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives . The NMR spectra are typically recorded on a spectrophotometer, using DMSO-d6 as solvent and tetramethylsilane as an internal standard .Molecular Structure Analysis

The molecular structure of “1-(1-methyl-1H-pyrazol-5-yl)ethanone” includes a pyrazole ring attached to an ethanone group . The pyrazole ring contains two nitrogen atoms adjacent to each other, and the ethanone group consists of a carbonyl group (C=O) attached to an ethyl group (C2H5) .Chemical Reactions Analysis

Pyrazole derivatives, including “1-(1-methyl-1H-pyrazol-5-yl)ethanone”, can undergo various chemical reactions. For instance, they can react with aromatic aldehydes in the presence of a solid-state catalyst . Installing a pyrazole ring in certain regions of a molecule can have a profound effect on reducing CYP DI .Physical And Chemical Properties Analysis

“1-(1-methyl-1H-pyrazol-5-yl)ethanone” has a molecular weight of 124.14 g/mol . It has a topological polar surface area of 34.9 Ų and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 124.063662883 g/mol .科学研究应用

1. Synthesis of Protein Kinase Inhibitors

- Application Summary: The compound N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, which contains a 1-methyl-1H-pyrazol-4-yl group, was synthesized as a potential irreversible inhibitor for the monopolar spindle 1 (MPS1) kinase . This kinase is a potential therapeutic target for the treatment of various malignancies such as triple negative breast cancer .

- Methods of Application: The compound was synthesized via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

- Results: The inhibitory potency of the compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .

2. Synthesis of Herbicide Candidates

- Application Summary: Twenty-five derivatives containing a 3-methyl-1H-pyrazol-5-yl group were synthesized to enhance the potency of the herbicide quinclorac .

- Methods of Application: The compounds were synthesized using intermediate derivatization methods (IDMs) and confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .

- Results: The herbicidal activity assays showed that the compounds 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l, EC50 = 10.53 g/ha) and 10a (EC50 = 10.37 g/ha) had an excellent inhibition effect on barnyard grass in a greenhouse experiment .

3. Synthesis of Imidazole Containing Compounds

- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application: The synthesis of imidazole containing compounds has been made by glyoxal and ammonia .

- Results: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

4. Synthesis of Pyrazole Scaffold

- Application Summary: Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Methods of Application: The synthesis of pyrazole scaffold is done using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results: Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

5. Synthesis of Antimicrobial Compounds

- Application Summary: Isoniazid-based derivatives have a long history of application in the agrochemicals and pharmaceutical industries . These derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application: The synthesis of these compounds is typically achieved through various chemical reactions involving isoniazid and other reagents .

- Results: The antimicrobial activity of these compounds has been demonstrated in various studies, showing their potential for use in the treatment of various infections .

6. Synthesis of Antileishmanial and Antimalarial Compounds

- Application Summary: Certain compounds containing a pyrazole moiety have been synthesized and evaluated for their antileishmanial and antimalarial activities .

- Methods of Application: The synthesis of these compounds typically involves various chemical reactions, and their antileishmanial and antimalarial activities are evaluated using in vitro assays .

- Results: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

未来方向

The future directions in the research of “1-(1-methyl-1H-pyrazol-5-yl)ethanone” and its derivatives could involve exploring their potential applications in medicinal chemistry, given some pyrazole derivatives are known to be potent inhibitors of certain enzymes . Further studies could also focus on understanding their mechanism of action and improving their synthesis methods .

属性

IUPAC Name |

1-(2-methylpyrazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5(9)6-3-4-7-8(6)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNMMULCZUAIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426892 | |

| Record name | 1-(1-methyl-1H-pyrazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methyl-1H-pyrazol-5-yl)ethanone | |

CAS RN |

137890-05-2 | |

| Record name | 1-(1-methyl-1H-pyrazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。